molecular formula C10H8BrNO2S B1510537 Ethyl 2-bromobenzo[d]thiazole-7-carboxylate CAS No. 579525-09-0

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate

Cat. No.: B1510537
CAS No.: 579525-09-0
M. Wt: 286.15 g/mol
InChI Key: NKYLQXMMPKISND-UHFFFAOYSA-N
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Description

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by the presence of a bromine atom at the 2-position and a carboxylate ester group at the 7-position of the benzo[d]thiazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-aminobenzothiazole as the starting material.

  • Bromination: The bromination step involves the introduction of a bromine atom at the 2-position of the thiazole ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

  • Carboxylation: The carboxylation step involves the introduction of the carboxylate ester group at the 7-position. This can be done using reagents like ethyl chloroformate in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Azides, amides, and other substituted derivatives.

Scientific Research Applications

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate has diverse applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other thiazole derivatives and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound finds applications in the production of dyes, pesticides, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Methyl 2-bromobenzo[d]thiazole-6-carboxylate: Similar structure but different position of the carboxylate group.

  • 2-Bromobenzo[d]thiazole-6-carboxylic acid: Similar to the methyl derivative but with a free carboxylic acid group instead of an ester.

  • 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Contains a morpholine ring, differing in the heterocyclic structure.

These compounds share the thiazole core but differ in functional groups and substituents, leading to variations in their chemical properties and biological activities.

Biological Activity

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a bromine atom, a thiazole ring, and a carboxylate group. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and interactions with biological macromolecules.

  • Molecular Formula : C10H8BrNO2S
  • Molecular Weight : 286.14 g/mol
  • CAS Number : 579525-09-0

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that compounds containing thiazole rings exhibit diverse biological activities, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL20
Escherichia coli64 µg/mL18
Candida albicans16 µg/mL22

The data indicates that this compound is particularly effective against Candida albicans, showcasing its potential as an antifungal agent.

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. Research suggests that this compound may induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines.
  • Induction of Ferroptosis : Similar thiazole compounds have been reported to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides .
  • Interaction with Key Proteins : Preliminary studies indicate that this compound may interact with proteins involved in cell cycle regulation and apoptosis pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Ferroptosis induction

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Docking studies have indicated strong binding affinities with targets related to tuberculosis and cancer pathways. For instance, it shows potential binding to proteins involved in the type III secretion system (T3SS), which is crucial for the virulence of certain bacteria .

Case Study: Interaction with Tuberculosis Targets

In a recent study, this compound was evaluated for its activity against Mycobacterium tuberculosis. The compound exhibited significant binding affinity towards DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway. The results suggested that it could serve as a lead compound for developing new anti-tubercular agents .

Properties

IUPAC Name

ethyl 2-bromo-1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYLQXMMPKISND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736377
Record name Ethyl 2-bromo-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579525-09-0
Record name Ethyl 2-bromo-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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